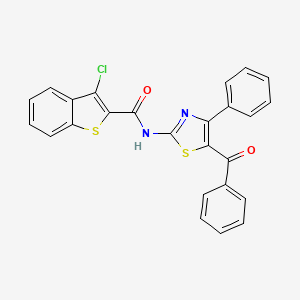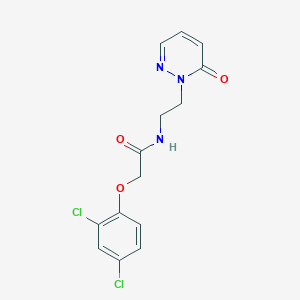![molecular formula C19H20BrN3O3 B2451011 1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894020-92-9](/img/structure/B2451011.png)
1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as BRD73954, is a small molecule inhibitor that has been widely used in scientific research to investigate the function of various proteins and enzymes. This compound has shown significant potential in the field of drug discovery and development, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Crystallography and Structural Analysis
Crystal Structure of Metobromuron The compound showcases its importance in crystallography, where its structural analysis reveals insights into intermolecular interactions. The study by Kang et al. (2015) on metobromuron, a phenylurea herbicide, illustrates the dihedral angle between the urea group and the bromophenyl ring, contributing to our understanding of molecular geometry and interactions within crystals. This information is crucial for the design of new herbicides and understanding their mode of action at the molecular level (Kang, Kim, Kwon, & Kim, 2015).
Pharmacology and Biochemistry
Inhibitors of Glycolic Acid Oxidase The compound's utility extends into pharmacology, where derivatives are explored for their inhibitory effects on enzymes like glycolic acid oxidase (GAO), as demonstrated by Rooney et al. (1983). Such studies contribute to the development of therapeutic agents against conditions like Primary Hyperoxaluria, a rare kidney stone disease caused by the overproduction of oxalate (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983).
Neuroscience
Orexin-1 Receptor Mechanisms on Compulsive Food Consumption In neuroscience, the compound's derivatives are pivotal in studying the orexin-1 receptor mechanisms in compulsive food consumption, providing insights that could lead to new treatments for binge eating disorders and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Research
Antimicrobial Evaluation of Novel Imidazole Ureas Research by Rani et al. (2014) on novel derivatives showcases the antimicrobial potential of such compounds, indicating their significance in developing new antimicrobial agents against resistant strains of bacteria and fungi (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Anticancer Agents
New Series of Anticancer Agents Furthermore, the compound's relevance in oncology is highlighted through its role in the synthesis and evaluation of new anticancer agents, where derivatives exhibit significant antiproliferative effects on various cancer cell lines, pointing towards their potential as therapeutic agents in cancer treatment (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3/c1-12-8-13(6-7-17(12)20)21-19(25)22-14-9-18(24)23(11-14)15-4-3-5-16(10-15)26-2/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNQXZHOBFVDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2450932.png)
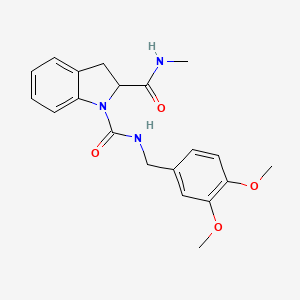

![(2-((difluoromethyl)thio)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2450935.png)
![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2450936.png)
![2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2450937.png)
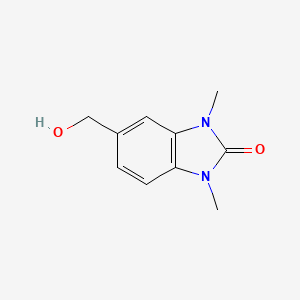
![N-[3-Oxo-3-(3-phenylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2450943.png)

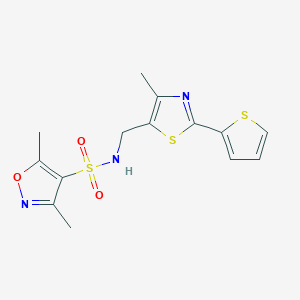
![N-[(5-Chloro-2H-indazol-3-yl)methyl]but-2-ynamide](/img/structure/B2450947.png)
